

# Application Notes and Protocols for Electrochemical Applications of Manganese(II) Tartrate

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## Compound of Interest

Compound Name: Manganese(II) tartrate

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These application notes provide an overview of the electrochemical applications of **manganese(II) tartrate**, focusing on its role as a corrosion inhibitor for steel and as a complexing agent in the electrodeposition of manganese-containing alloys. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further investigation of these applications.

## Application 1: Corrosion Inhibition of Steel

**Manganese(II) tartrate** can be utilized as a component in corrosion-inhibiting formulations for steel, particularly in alkaline environments. The tartrate anion plays a crucial role in mitigating localized corrosion, such as pitting, which is often induced by aggressive ions like chlorides.

The primary mechanism of inhibition involves the adsorption of tartrate ions onto the passive film of the steel surface. This adsorbed layer acts as a barrier, preventing the aggressive chloride ions from reaching the metal surface and initiating pitting corrosion. Additionally, tartrate can form soluble complexes with ferrous and ferric ions, which can also influence the corrosion process.<sup>[1]</sup>

## Data Presentation

Table 1: Electrochemical Parameters for Steel Corrosion in the Presence of Tartrate.<sup>[1]</sup>

pH	Chloride Concentration (M)	Inhibitor (Tartrate) Concentration (M)	Pitting Potential (Epit) vs. SCE	Observations
12.7	0.5	0	Low	Pitting observed
12.7	0.5	1	Higher than without inhibitor	Slight inhibition effect, pitting still occurs
13.2	1	0	Low	Pitting observed
13.2	1	1	Significantly increased	Pitting onset is inhibited
13.2	3	1	High	Pitting onset is inhibited

## Experimental Protocols

### Protocol 1: Evaluation of Corrosion Inhibition using Cyclic Voltammetry

This protocol describes the procedure to assess the effectiveness of **manganese(II) tartrate** as a corrosion inhibitor for carbon steel in an alkaline solution containing chlorides using cyclic voltammetry.

#### Materials:

- Carbon steel specimens
- Saturated  $\text{Ca}(\text{OH})_2$  solution
- Sodium hydroxide (NaOH)
- Sodium chloride (NaCl)
- Manganese(II) tartrate**
- Potentiostat/Galvanostat

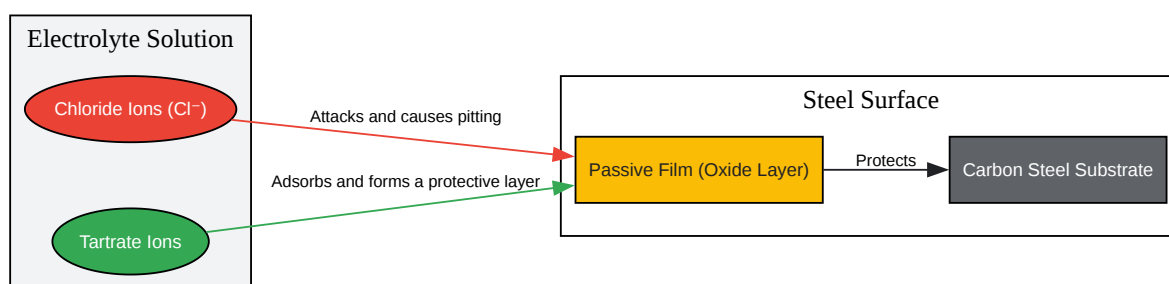
- Three-electrode electrochemical cell (working electrode: carbon steel, counter electrode: platinum or graphite, reference electrode: Saturated Calomel Electrode - SCE)
- Polishing materials (e.g., silicon carbide papers of different grades)
- Deionized water
- Ethanol

#### Procedure:

- Working Electrode Preparation:
  - Mechanically polish the carbon steel specimens with silicon carbide papers of increasing grit size to achieve a mirror-like finish.
  - Degrease the polished specimens with ethanol in an ultrasonic bath for 5 minutes.
  - Rinse the specimens with deionized water and dry them in a stream of warm air.
- Electrolyte Preparation:
  - Prepare a saturated  $\text{Ca}(\text{OH})_2$  solution and adjust the pH to the desired value (e.g., 12.7 or 13.2) using NaOH.[\[1\]](#)
  - Prepare separate solutions with and without the addition of a specific concentration of **manganese(II) tartrate** (e.g., 1 M).
  - Prepare a series of these solutions with varying concentrations of NaCl (e.g., 0 M to 3.5 M).[\[1\]](#)
- Electrochemical Measurement:
  - Assemble the three-electrode cell with the prepared carbon steel specimen as the working electrode, a platinum or graphite counter electrode, and an SCE reference electrode.
  - Fill the cell with the prepared electrolyte solution.

- Condition the working electrode at a cathodic potential of -1.0 V vs. SCE for 60 seconds to clean the surface.[2]
- Allow the system to equilibrate at the open-circuit potential for 15 seconds.[2]
- Perform two consecutive cyclic voltammetry scans from an initial potential of -1.7 V to a vertex potential of +0.8 V vs. SCE at a scan rate of 50 mV/s.[2]
- Record the cyclic voltammograms. The pitting potential can be identified as the potential at which a sharp increase in current density is observed.

## Mandatory Visualization



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Mechanism of Tartrate-based Corrosion Inhibition.

## Application 2: Additive in Electrodeposition of Manganese-Containing Alloys

**Manganese(II) tartrate** can be used as an additive in electrolytic baths for the co-deposition of manganese with other metals to form alloy coatings. The tartrate ligand acts as a complexing agent, influencing the electrochemical behavior of the metal ions in the solution.

The formation of metal-tartrate complexes can shift the reduction potentials of the metal ions, bringing them closer together and facilitating simultaneous deposition. The presence of tartrate

can also improve the quality of the deposited alloy by refining the grain structure, enhancing brightness, and improving homogeneity.[3]

## Data Presentation

Table 2: Example of an Electrolyte Composition for Sn-Mn Alloy Electrodeposition with Tartrate Additive.[3]

Component	Concentration	Role
Tin Sulfate ( $\text{SnSO}_4$ )	Varies	Source of tin ions
Manganese Sulfate ( $\text{MnSO}_4$ )	Varies	Source of manganese ions
Ammonium Sulfate ( $(\text{NH}_4)_2\text{SO}_4$ )	Varies	Supporting electrolyte, brings deposition potentials closer
Sodium Tartrate	Additive	Complexing agent, improves coating quality
pH	Acidic	Affects deposition process
Current Density	Varies	Influences alloy composition and morphology

## Experimental Protocols

### Protocol 2: Electrodeposition of a Sn-Mn Alloy using a Tartrate-Containing Bath

This protocol provides a general procedure for the electrodeposition of a tin-manganese alloy coating on a steel substrate from a sulfate bath containing tartrate as an additive.

Materials:

- Steel substrate (cathode)
- Tin and/or manganese anode (or inert anode like graphite)
- Tin sulfate ( $\text{SnSO}_4$ )

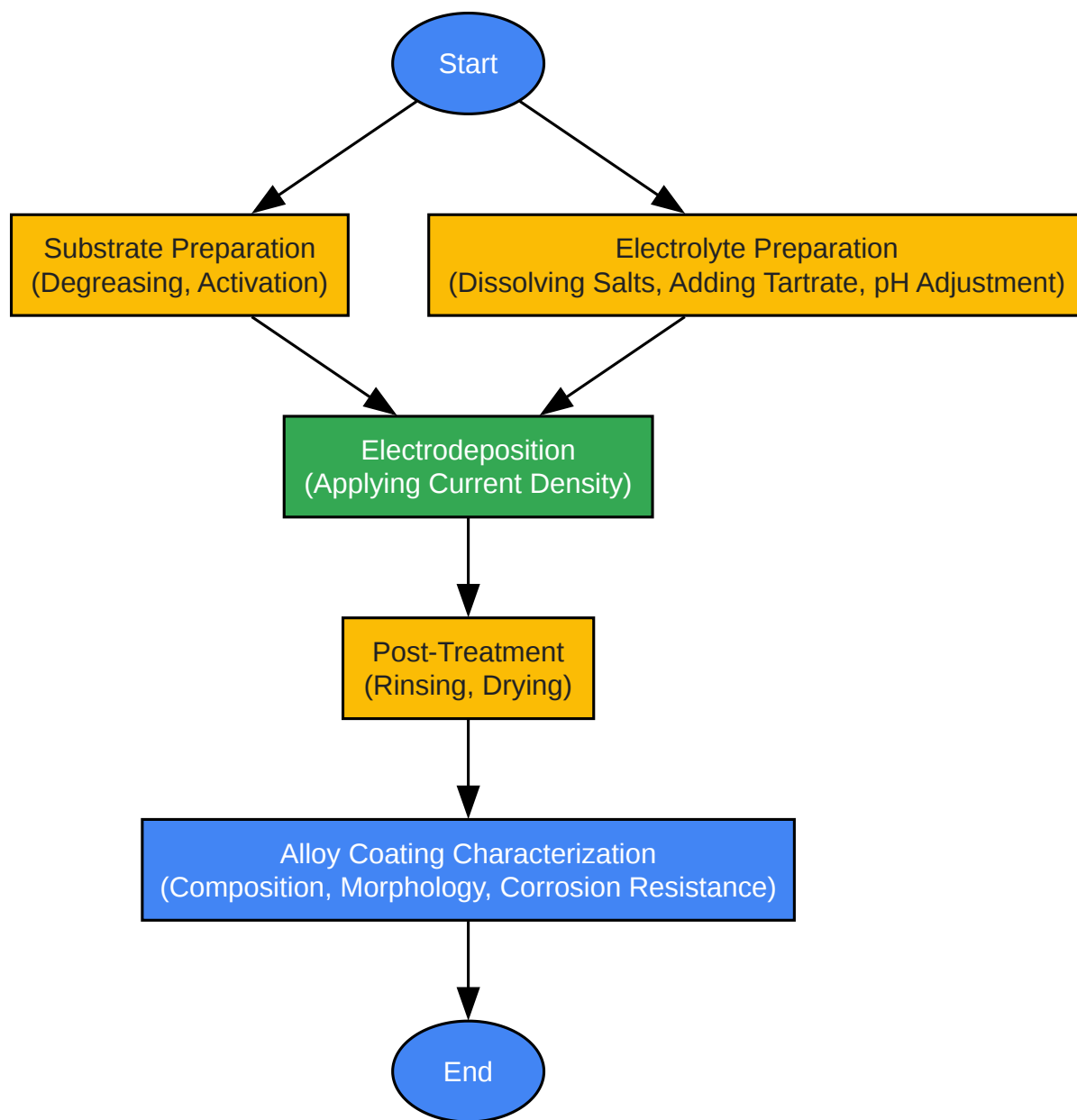
- Manganese sulfate ( $\text{MnSO}_4$ )
- Ammonium sulfate ( $(\text{NH}_4)_2\text{SO}_4$ )
- Sodium tartrate
- Sulfuric acid (for pH adjustment)
- DC power supply
- Electrolytic cell
- Magnetic stirrer
- Deionized water

#### Procedure:

- Substrate Preparation:
  - Degrease the steel substrate by washing with an alkaline solution, followed by rinsing with deionized water.
  - Activate the surface by dipping it in a dilute acid solution (e.g., 10%  $\text{H}_2\text{SO}_4$ ) for a short period.
  - Rinse thoroughly with deionized water.
- Electrolyte Preparation:
  - Dissolve the required amounts of tin sulfate, manganese sulfate, and ammonium sulfate in deionized water.
  - Add the desired concentration of sodium tartrate to the solution and stir until fully dissolved.
  - Adjust the pH of the bath to the desired acidic value using sulfuric acid.
- Electrodeposition Process:

- Set up the electrolytic cell with the prepared steel substrate as the cathode and the appropriate anode.
- Heat the electrolyte to the desired operating temperature, if necessary, and maintain it with continuous stirring.
- Immerse the electrodes in the electrolyte.
- Apply a constant current density using the DC power supply for a specified duration to achieve the desired coating thickness.
- Post-Treatment:
  - After deposition, remove the coated substrate from the bath.
  - Rinse it thoroughly with deionized water.
  - Dry the coated substrate.

## Mandatory Visualization



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Workflow for Alloy Electrodeposition with Tartrate.

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## References

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